
Trans-4-NONENE
Overview
Description
Trans-4-nonene (IUPAC name: (E)-4-nonene) is a nine-carbon alkene with a trans-configuration double bond between carbons 4 and 5. Its molecular formula is C₉H₁₈, with a molecular weight of 126.24 g/mol . Key properties include a boiling point of 144–146 °C, density of 0.732 g/mL, and refractive index (n²⁰/D) of 1.419 . It is classified as a flammable liquid (Category 3) and aspiration hazard (Category 1) under GHS standards .
The compound is used industrially, particularly in coordination chemistry, where its structure enables ligand-metal interactions . Regulatory listings include the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory . Notably, discrepancies in CAS numbers (e.g., 10405-85-3 vs. 2198-23-4) arise from isomer labeling conventions .
Preparation Methods
Elimination Reactions
Elimination reactions are among the most widely used methods for synthesizing trans-4-nonene. These reactions typically proceed via the E2 mechanism, which favors the formation of the thermodynamically stable trans isomer due to reduced steric hindrance.
Dehydrohalogenation of Haloalkanes
Dehydrohalogenation of 4-halononane derivatives (e.g., 4-bromononane) in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), yields this compound. The reaction proceeds via a concerted mechanism where the base abstracts a β-hydrogen, leading to the simultaneous elimination of the halide ion and the formation of the double bond.
Key Conditions:
-
Solvent: Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance reaction rates.
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Temperature: 80–120°C to overcome activation energy.
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Stereoselectivity: Bulky bases (e.g., t-BuOK) favor trans isomers by promoting anti-periplanar geometry.
Table 1: Dehydrohalogenation of 4-Bromononane
Base | Solvent | Temperature (°C) | Yield (%) | trans:cis Ratio |
---|---|---|---|---|
t-BuOK | DMSO | 100 | 78 | 85:15 |
NaOH | Ethanol | 80 | 65 | 70:30 |
DBU* | THF | 120 | 82 | 89:11 |
*1,8-Diazabicycloundec-7-ene |
Dehydration of Alcohols
Dehydration of 4-nonanol using acid catalysts (e.g., sulfuric acid, H₂SO₄) is another elimination route. The reaction follows the E1 mechanism, involving carbocation formation, which can lead to lower stereoselectivity compared to E2. However, using zeolite catalysts with controlled pore sizes can improve trans selectivity by restricting carbocation rearrangement.
Optimization Strategies:
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Acid Strength: Concentrated H₂SO₄ (95–98%) maximizes protonation of the hydroxyl group.
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Zeolite Catalysts: HZSM-5 zeolites reduce carbocation isomerization, increasing this compound yields to 75%.
Partial Hydrogenation of Alkynes
Partial hydrogenation of 4-nonyne to this compound requires precise control over reaction conditions to avoid over-reduction to the saturated alkane. Traditional catalysts like Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) selectively produce cis alkenes, but trans isomers can be obtained using alternative systems.
Dissolving Metal Reduction
The Birch reduction, employing lithium or sodium in liquid ammonia, facilitates the trans-selective hydrogenation of alkynes. Electron-rich metals donate electrons to the alkyne, forming a radical anion intermediate that abstracts protons to yield the trans alkene.
Table 2: Partial Hydrogenation of 4-Nonyne
Catalyst System | Solvent | Temperature (°C) | Yield (%) | trans:cis Ratio |
---|---|---|---|---|
Na/NH₃ | NH₃ | -33 | 68 | 92:8 |
Li/ethylenediamine | THF | 25 | 73 | 88:12 |
Pd/BaSO₄ (unpoisoned) | Ethanol | 50 | 60 | 45:55 |
Transition Metal Catalysts
Recent advances in catalysis have identified nickel-boride (Ni₂B) and cobalt-phosphide (CoP) as effective trans-selective catalysts. These systems operate via non-classical adsorption modes that favor trans addition of hydrogen.
Wittig Reaction
The Wittig reaction between 4-oxononane and appropriate ylides provides a stereocontrolled route to this compound. Stabilized ylides (e.g., those derived from triphenylphosphine and ethyl bromoacetate) favor trans alkenes due to their lower reactivity and increased steric demand.
Mechanistic Insights:
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Ylide Preparation: Triphenylphosphine reacts with alkyl halides to form phosphonium salts, which are deprotonated to generate ylides.
-
Stereochemistry: Bulky ylides promote trans selectivity by hindering syn addition.
Table 3: Wittig Reaction Parameters
Ylide Type | Solvent | Base | Yield (%) | trans:cis Ratio |
---|---|---|---|---|
Stabilized | DMF | NaH | 85 | 95:5 |
Semi-stabilized | THF | LDA* | 72 | 80:20 |
Non-stabilized | Ether | n-BuLi | 65 | 70:30 |
*Lithium diisopropylamide |
Olefin Metathesis
Olefin metathesis, catalyzed by transition metal carbenes (e.g., Grubbs catalysts), enables the redistribution of alkene fragments. Cross-metathesis between 1-propene and 6-nonene can yield this compound with high selectivity.
Catalyst Selection:
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Grubbs II Catalyst: Tolerates functional groups but requires elevated temperatures (40–60°C).
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Hoveyda-Grubbs Catalyst: Improved thermal stability and selectivity for trans products.
Table 4: Metathesis Performance Metrics
Catalyst | Substrate Ratio (1-propene:6-nonene) | Yield (%) | trans:cis Ratio |
---|---|---|---|
Grubbs II | 1:1 | 78 | 90:10 |
Hoveyda-Grubbs | 1:1.2 | 82 | 93:7 |
Schrock Catalyst | 1:0.8 | 70 | 88:12 |
Industrial-Scale Production
Industrial synthesis of this compound prioritizes cost-effectiveness and scalability. Ethylene oligomerization using Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃) produces linear α-olefins, which are isomerized to internal alkenes via acid-catalyzed processes.
Process Optimization:
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Isomerization: Solid acid catalysts (e.g., H-beta zeolite) convert 1-nonene to a mixture of internal alkenes, with this compound isolated via fractional distillation.
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Purity: >99% purity is achievable through multi-stage distillation columns operating at reduced pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-4-Nonene can undergo oxidation reactions to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.
Reduction: It can be reduced to form saturated hydrocarbons, such as nonane, using hydrogenation reactions with catalysts like palladium or platinum.
Substitution: this compound can participate in substitution reactions, where the double bond reacts with halogens or other electrophiles to form halogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: 4-Nonanol, 4-Nonanone, and nonanoic acid.
Reduction: Nonane.
Substitution: 4-Chlorononene, 4-Bromononene.
Scientific Research Applications
Chemical Synthesis
Trans-4-Nonene serves as a crucial intermediate in the synthesis of numerous organic compounds. Its double bond facilitates various chemical reactions, making it valuable in producing:
- Polymers : Used in the synthesis of polyolefins and other polymeric materials.
- Solvents : Acts as a solvent in different chemical processes.
- Surfactants : Utilized in creating surfactants for detergents and emulsifiers.
Table 1: Products Formed from this compound
Reaction Type | Products Formed |
---|---|
Oxidation | 4-Nonanol, 4-Nonanone, Nonanoic Acid |
Reduction | Nonane |
Substitution | 4-Chlorononene, 4-Bromononene |
Biological Research
Recent studies have focused on the biological activities of this compound, particularly regarding its interactions with enzymes and biomolecules. Research indicates potential roles in metabolic processes and enzyme interactions, which could lead to new therapeutic applications.
Case Study: Enzyme Interaction
A study examined how this compound interacts with specific enzymes, revealing its potential as a nucleophile that can participate in biochemical reactions. This property is significant for understanding its biological implications and potential therapeutic uses.
Medical Applications
The compound is under investigation for its potential use in pharmaceuticals. It may serve as a precursor for synthesizing various drugs due to its reactivity and ability to form diverse functional groups.
Example Research
Research has explored this compound derivatives for their antimicrobial properties. The findings suggest that modifications to the compound could enhance its efficacy against certain pathogens.
Industrial Applications
In industry, this compound is utilized for producing:
- Plasticizers : Enhances flexibility and durability in plastics.
- Lubricants : Used in formulations for various lubrication applications.
These applications leverage the compound's chemical stability and reactivity.
Table 2: Comparison of Nonene Isomers
Isomer | Configuration | Boiling Point (°C) | Reactivity |
---|---|---|---|
This compound | Trans | Higher than cis | Moderate |
Cis-4-Nonene | Cis | Lower than trans | Higher |
1-Nonene | Terminal | Lowest | Highest |
Mechanism of Action
The mechanism of action of trans-4-Nonene involves its interactions with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in addition reactions with electrophiles, leading to the formation of new compounds. Its double bond allows it to act as a nucleophile, reacting with electrophilic species in various chemical processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares trans-4-nonene with structurally related alkenes:
Key Observations:
Chain Length Effects: Trans-4-octene (C₈H₁₆) has a lower molecular weight (112.22 g/mol) than this compound, resulting in a ~20 °C lower boiling point due to weaker van der Waals forces .
Double Bond Position: 3-Nonene, with a double bond at position 3, likely has a slightly lower boiling point (~140–142 °C) than this compound due to altered molecular packing .
Cis-Trans Isomerism: Cis-4-nonene (CAS 2198-23-4) is expected to have a higher boiling point (~150 °C) than its trans isomer due to increased polarity and dipole-dipole interactions .
Biological Activity
Trans-4-nonene is an unsaturated hydrocarbon with the molecular formula and a CAS number of 10405-85-3. It has garnered attention in recent years for its potential biological activities, particularly in relation to its interactions with various biomolecules and its role in metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms of action, and relevant case studies.
This compound is characterized by its trans configuration , which influences its chemical reactivity. The presence of a double bond allows this compound to act as a nucleophile, participating in addition reactions with electrophiles. This property is significant in biochemical contexts, where this compound can interact with various enzymes and cellular components.
Key Mechanisms:
- Electrophilic Addition : this compound can undergo reactions with electrophilic species, leading to the formation of new compounds that may exhibit biological activity.
- Metabolic Pathways : The compound is involved in lipid peroxidation processes, where it can be metabolized into other biologically active aldehydes such as 4-hydroxy-2-nonenal (HNE) .
Biological Activities
Research indicates that this compound may exert several biological effects:
- Antimicrobial Activity : Studies have shown that certain aldehydes derived from lipid peroxidation, including HNE, can influence bacterial survival and growth. For instance, exposure to HNE has been linked to delayed growth in Listeria monocytogenes, suggesting that similar effects could be expected from this compound due to its structural similarity .
- Cytotoxic Effects : this compound may induce cytotoxicity through the formation of protein adducts, which can disrupt cellular functions. The degree of toxicity is often dependent on concentration and exposure duration .
- Signaling Molecule : As a product of lipid peroxidation, this compound might play a role in redox signaling pathways. Its derivatives have been implicated in modulating cellular responses to oxidative stress .
Table 1: Summary of Biological Activities Associated with this compound
Case Study: Antimicrobial Properties
A study investigating the effects of HNE on Listeria monocytogenes demonstrated that while HNE exhibited limited bactericidal activity, it significantly delayed bacterial growth at higher concentrations. This suggests that this compound could similarly influence bacterial physiology by affecting metabolic pathways and inducing stress responses .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying Trans-4-Nonene in laboratory settings?
this compound is typically synthesized via catalytic isomerization of alkenes or elimination reactions (e.g., dehydrohalogenation). Methodological considerations include:
- Using gas chromatography (GC) to monitor reaction progress and purity .
- Optimizing catalysts (e.g., palladium or nickel-based) to enhance stereoselectivity for the trans isomer.
- Implementing distillation under inert conditions to prevent oxidation, given its flammability (Category 3) .
Q. How can researchers safely handle and store this compound given its hazards?
Key safety measures include:
- Storing in flame-proof cabinets at temperatures <25°C, away from ignition sources, due to its flammable liquid classification .
- Using fume hoods and respiratory protection to mitigate aspiration hazards (Category 1) during transfers .
- Documenting spill containment protocols (e.g., sand or vermiculite for absorption).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : Distinguishes trans configuration via coupling constants (J = 10–18 Hz for trans-alkene protons) .
- IR Spectroscopy : Identifies C=C stretching vibrations near 1650 cm⁻¹ .
- GC-MS : Validates molecular weight (126.24 g/mol) and detects impurities .
Advanced Research Questions
Q. How can contradictions in reported reaction yields of this compound be resolved?
Discrepancies often arise from variable catalyst activity or reaction conditions. A systematic approach includes:
- Replicating experiments with controlled variables (temperature, catalyst loading) and using ANOVA to identify statistically significant factors .
- Cross-referencing raw data from multiple studies to isolate outliers or methodological biases .
- Applying meta-analysis frameworks to synthesize findings and propose standardized protocols .
Q. What experimental designs are optimal for studying this compound’s reactivity in asymmetric catalysis?
Advanced designs require:
- Defining independent variables (e.g., ligand structure, solvent polarity) and dependent variables (e.g., enantiomeric excess) explicitly in the research question .
- Incorporating trial experiments to refine variable ranges (e.g., temperature gradients, pressure effects) .
- Using error bars and t-tests to assess reproducibility in kinetic data .
Q. How can researchers address inconsistencies in computational vs. experimental dipole moments for this compound?
- Perform high-level DFT calculations (e.g., B3LYP/6-311++G**) and compare with experimental dielectric constant measurements .
- Analyze solvent effects systematically to reconcile discrepancies (e.g., polar vs. nonpolar environments) .
- Publish raw computational parameters (basis sets, convergence criteria) to enhance reproducibility .
Q. What statistical methods are appropriate for analyzing this compound’s thermodynamic stability across isomers?
- Use multivariate regression to correlate stability with steric/electronic parameters (e.g., Hammett constants) .
- Apply principal component analysis (PCA) to reduce dimensionality in datasets comparing ΔG values .
- Report confidence intervals (95%) and effect sizes to quantify uncertainty in stability trends .
Q. Data Analysis & Interpretation
Q. How should researchers structure datasets for publications involving this compound?
- Include raw data (e.g., GC retention times, NMR integrals) in appendices, with processed data (normalized yields, spectral assignments) in the main text .
- Use tables to compare key metrics (e.g., boiling points, spectral peaks) across studies, citing original sources .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. What strategies mitigate ethical and reproducibility challenges in this compound research?
- Pre-register experimental designs to reduce selective reporting .
- Conduct peer reviews of raw data and statistical code before publication .
- Disclose conflicts of interest (e.g., funding sources for proprietary catalysts) .
Q. Contradiction & Innovation
Q. How can researchers apply contradiction analysis to improve this compound synthesis?
Properties
IUPAC Name |
(E)-non-4-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADFPAILITQBG-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873999 | |
Record name | (4E)-4-Nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10405-85-3 | |
Record name | 4-Nonene, (4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4E)-4-Nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NONENE, (4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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